molecular formula C23H25N3O3S B2867951 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 932961-69-8

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2867951
CAS No.: 932961-69-8
M. Wt: 423.53
InChI Key: ALBLCVGLKXPDSN-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]pyrimidine derivative featuring a furan-2-ylmethyl substituent at position 1, a sulfanylacetamide moiety at position 4, and an isopropylphenyl group as the terminal acetamide substituent.

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15(2)16-8-10-17(11-9-16)24-21(27)14-30-22-19-6-3-7-20(19)26(23(28)25-22)13-18-5-4-12-29-18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBLCVGLKXPDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[d]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the furan-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the furan ring is attached to the cyclopenta[d]pyrimidin core.

    Attachment of the sulfanyl-acetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Observed Activity
Target Compound Cyclopenta[d]pyrimidine Furan-2-ylmethyl, sulfanylacetamide, isopropylphenyl ~453.5 (estimated) Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanylacetamide ~300–350 Anti-exudative (10 mg/kg dose)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Dimethylpyrimidine, sulfanylacetamide, methylpyridyl 293.35 Biologically active intermediate
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine Methylfuran, allyl, sulfanylacetamide, methylphenyl ~437.5 Not reported (ZINC2886850)
2-{[4-Methyl-6-oxo-5-allyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Dihydropyrimidine Allyl, sulfanylacetamide, methylphenyl 329.42 Not reported

Key Observations :

  • The target compound’s cyclopenta[d]pyrimidine core distinguishes it from simpler pyrimidine or triazole-based analogs. This bicyclic system may enhance target binding affinity or metabolic stability.
  • The furan-2-ylmethyl group is shared with triazole derivatives in , which showed anti-exudative activity, suggesting a possible role in modulating inflammation or vascular permeability.

Mechanistic and Functional Overlaps

Anti-Inflammatory and Anti-Fibrotic Potential

  • Analogs with sulfanylacetamide moieties (e.g., ) have demonstrated anti-inflammatory effects, likely via inhibition of cyclooxygenase (COX) or cytokine signaling (e.g., TNFα) .
  • The furan-2-yl group in the target compound is structurally analogous to anti-fibrotic compounds targeting hepatic stellate cells, which regulate collagen expression .

Target Prediction and Polypharmacology

  • ChemMapper () predicts that sulfur-containing pyrimidine/acetamide derivatives may interact with kinases, GPCRs, or ion channels due to their electronegative and hydrogen-bonding features.
  • Molecular docking studies on similar compounds (e.g., ) suggest that the sulfanyl group facilitates interactions with cysteine residues in target proteins, while the acetamide moiety engages in hydrogen bonding.

Divergences in Bioactivity

Despite structural similarities, minor substituent changes can drastically alter bioactivity:

  • In , replacing the furan-2-yl group with a phenyl ring reduced anti-exudative efficacy by 40%.

Implications for Drug Development

Network Pharmacology Insights

  • Compounds with Tanimoto coefficients >0.85 share similar gene expression profiles in 20% of cases, but biological context (e.g., cell type, disease state) significantly modulates outcomes .
  • The target compound’s isopropylphenyl group may enhance blood-brain barrier penetration compared to methylphenyl analogs, as seen in related acetamide drugs .

Structure-Activity Relationship (SAR) Considerations

  • Sulfur Linkage : Critical for target binding; oxidation to sulfonyl groups (e.g., in ) may reduce activity.
  • Furan vs. Thiophene : Furan-containing analogs () show higher anti-inflammatory activity than thiophene derivatives, likely due to improved solubility.

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structural Overview

The compound consists of several key components:

  • Furan Ring : A heterocyclic aromatic compound that may contribute to the compound's reactivity and interaction with biological targets.
  • Cyclopenta[d]pyrimidine Core : This moiety is known for its diverse biological activities, including anti-cancer properties.
  • Sulfanyl Group : This functional group can enhance the compound's binding affinity to various biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the furan and acetamide moieties suggests potential interactions with:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for receptors involved in inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to 2-({1-[(furan-2-yl)methyl]-2-oxo... have shown strong antiproliferative effects against various cancer cell lines (breast, colon, and lung) .

Anti-inflammatory Properties

The cyclopenta[d]pyrimidine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines. This suggests that the compound may also possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Case Studies

StudyFindingsReference
Study on Cyclopenta[b]furansIdentified as potent CCR2 inhibitors with implications in cardiovascular safety
Antiproliferative ActivityShowed significant inhibition against breast and colon cancer cell lines
Novel Anticancer Compound ScreeningIdentified through a drug library screening for multicellular spheroids

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their efficacy and reduce toxicity. The following findings are noteworthy:

  • Efficacy Against Cancer : The compound's structural analogs have demonstrated IC50 values in the low micromolar range against several cancer types.
  • Selectivity : Some derivatives show selectivity towards cancer cells over normal cells, minimizing side effects.

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